molecular formula C22H20N4O3 B2718394 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1421482-43-0

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B2718394
CAS RN: 1421482-43-0
M. Wt: 388.427
InChI Key: DXUCCURNCIMRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is involved in the synthesis and structural analysis of novel organic compounds. For example, Hassan et al. (2014) synthesized a series of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the versatility of pyrazole derivatives in creating compounds with potential bioactivity, including cytotoxic properties against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Similarly, Kaczor et al. (2013) investigated the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides, linking structural features to antibacterial activity, thereby demonstrating the importance of structural analysis in understanding the biological activity of these compounds (Kaczor et al., 2013).

Bioactivity and Applications

Research into pyrazole derivatives often focuses on their bioactive potential. For instance, Amer et al. (2011) evaluated new thiazoles as antioxidant additives for lubricating oils, showcasing the broad applicability of pyrazole derivatives beyond pharmaceuticals to include industrial applications (Amer, Hassan, Moawad, & Shaker, 2011). In the realm of healthcare, the synthesis and evaluation of compounds for antifungal activity, such as those by Du et al. (2015), who synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with significant antifungal properties, underline the pharmaceutical significance of these molecules (Du et al., 2015).

Material Science and Engineering

In material science, the incorporation of pyrazole derivatives into polymers for electrochromic applications, as explored by Hsiao et al. (2013), illustrates the utility of these compounds in developing advanced materials with specific optical properties (Hsiao et al., 2013). This indicates the potential for pyrazole derivatives in creating innovative materials with applications in electronics and photonics.

properties

IUPAC Name

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-26-19(15-18(25-26)16-9-3-2-4-10-16)22(28)24-13-7-8-14-29-20-12-6-5-11-17(20)21(23)27/h2-6,9-12,15H,13-14H2,1H3,(H2,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUCCURNCIMRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.